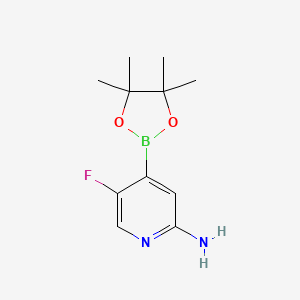
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H16BFN2O2 and a molecular weight of 238.07 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a boronic acid pinacol ester group, and an amine group attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 2-fluoropyridine with boronic acid pinacol ester. The process can be summarized as follows :
Reaction of 2-fluoropyridine with boronic acid pinacol ester: This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid pinacol ester group allows for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds in organic synthesis.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form corresponding amines.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds and boronic acids.
Industry: The compound is used in the production of advanced materials and specialty chemicals, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors . The fluorine atom can enhance the compound’s stability and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with biological targets.
Comparación Con Compuestos Similares
Similar compounds to 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but lacks the amine group, which can affect its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of a pyridine ring, which can influence its chemical properties and uses.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a methoxy group instead of a fluorine atom, which can alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorine atom, a boronic acid pinacol ester group, and an amine group, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H16BFN2O2 |
|---|---|
Peso molecular |
238.07 g/mol |
Nombre IUPAC |
5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3,(H2,14,15) |
Clave InChI |
JIXKZGXEWUGBLC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



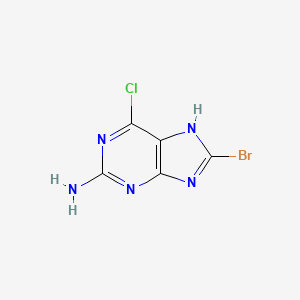
![tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
![2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B11754856.png)
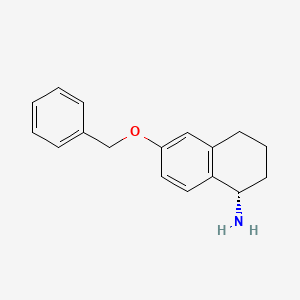
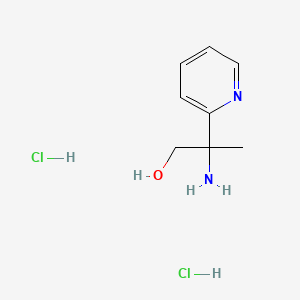
![2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11754870.png)
![2,7-Diaminobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11754874.png)
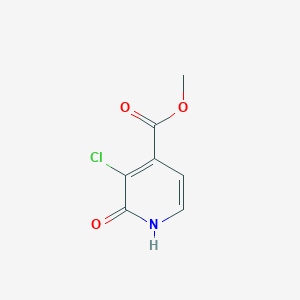
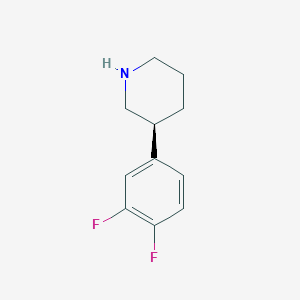
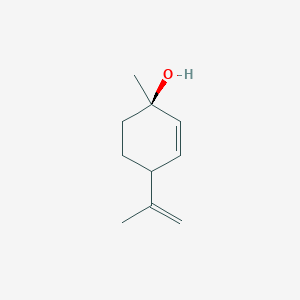
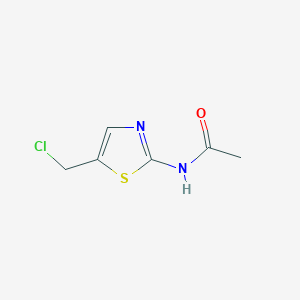
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane](/img/structure/B11754909.png)
![5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid](/img/structure/B11754914.png)
